What are the physical properties of Methyl 2-(2-bromophenyl)-2-oxoacetate?
What are the physical properties of Methyl 2-(2-bromophenyl)-2-oxoacetate?
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(2-bromophenyl)-2-oxoacetate
Introduction
Methyl 2-(2-bromophenyl)-2-oxoacetate is an alpha-keto ester derivative of significant interest in organic synthesis and medicinal chemistry.[1] Its bifunctional nature, characterized by the presence of a reactive ketone and an ester group, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(2-bromophenyl)-2-oxoacetate, intended for researchers, scientists, and professionals in drug development.
Molecular and Physical Properties
The fundamental physical characteristics of Methyl 2-(2-bromophenyl)-2-oxoacetate are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrO₃ | [3][4][5][6] |
| Molecular Weight | 243.05 g/mol | [3][4][5][6] |
| Appearance | No specific data available; related compounds are often oils or solids. | |
| Melting Point | Not available. | [3] |
| Boiling Point | 310.9 ± 25.0 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Solubility | While specific data is unavailable, its structure suggests solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |
| Flash Point | 141.8 ± 23.2 °C | [3] |
| Refractive Index | 1.554 | [3] |
| Topological Polar Surface Area | 43.4 Ų | [4] |
Chemical Reactivity and Stability
Methyl 2-(2-bromophenyl)-2-oxoacetate belongs to the class of α-keto esters, which exhibit unique reactivity due to the adjacent carbonyl groups.[2][7]
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Electrophilicity: The ketone carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This is a key feature for its use in carbon-carbon bond-forming reactions.[2]
-
Enolization: The presence of a hydrogen atom on the carbon adjacent to the two carbonyl groups in related beta-keto esters makes it acidic and prone to enolization. However, in this specific alpha-keto ester, there are no alpha-hydrogens on the carbon between the carbonyls.[7]
-
Stability: α-keto acids and their esters are generally stable compounds that are easy to handle, store, and transport.[8] However, they should be stored in a cool, dry, well-ventilated place in a tightly sealed container.[9]
-
Incompatibilities: It is generally advisable to avoid strong acids, bases, oxidizing agents, and reducing agents.[10]
Safety and Handling
While specific toxicity data for Methyl 2-(2-bromophenyl)-2-oxoacetate is not fully investigated, it is recommended to handle it with the standard precautions for laboratory chemicals.[9]
-
General Precautions: Avoid contact with eyes, skin, and clothing. Use in a chemical fume hood to avoid inhalation of vapors.[9]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and protective clothing.[9]
-
First Aid: In case of contact with skin, wash immediately with plenty of water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Dissolving in a combustible solvent and burning in a chemical incinerator is a possible method.[9]
Experimental Protocols for Property Determination
The following are generalized experimental workflows for determining the key physical properties of a compound like Methyl 2-(2-bromophenyl)-2-oxoacetate.
Melting Point Determination
A precise melting point is a crucial indicator of purity.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Given the high boiling point, distillation under reduced pressure is often employed.
Caption: Workflow for Boiling Point Determination under Reduced Pressure.
Spectroscopic Analysis
Spectroscopic methods are essential for structural elucidation and confirmation.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11] For Methyl 2-(2-bromophenyl)-2-oxoacetate, one would expect to see signals corresponding to the aromatic protons, the methyl ester protons, and the various carbon atoms in the ¹H and ¹³C NMR spectra, respectively.[12]
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 2-(2-bromophenyl)-2-oxoacetate would be expected to show strong absorption bands characteristic of the C=O stretching vibrations for the ketone and the ester functionalities.
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in determining its molecular weight and elemental composition.[11]
Caption: Spectroscopic Techniques for Structural Analysis.
Synthesis
While this guide focuses on physical properties, a brief overview of the synthesis is relevant. Alpha-keto esters can be synthesized through various methods, including the oxidation of corresponding methyl ketones or through Friedel-Crafts acylation of an aromatic compound with an appropriate oxalyl chloride derivative.[8]
References
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Methyl 2-(2-bromophenyl)-2-oxoacetate | CAS#:122394-38-1 | Chemsrc. (2025). Retrieved from [Link]
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Methyl 2-(4-bromophenyl)-2-oxoacetate | C9H7BrO3 | CID 11218741 - PubChem. (n.d.). Retrieved from [Link]
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Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem. (n.d.). Retrieved from [Link]
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Methyl 2-(2-bromophenyl)-2-oxoacetate, min 97%, 250 mg - CP Lab Safety. (n.d.). Retrieved from [Link]
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Synthesis of α-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023). Retrieved from [Link]
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